N'-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE is a chemical compound with the molecular formula C15H24N6O. It is known for its unique structure, which includes pyrrolidinyl and pyrimidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2,6-dichloropyrimidine with pyrrolidine to form 2,6-di(1-pyrrolidinyl)pyrimidine. This intermediate is then reacted with propanehydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE oxides, while reduction could produce corresponding hydrazines .
Scientific Research Applications
N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The pyrrolidinyl and pyrimidinyl groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]BENZOHYDRAZIDE: Similar structure but with a benzene ring instead of propane.
2,6-DI(1-PYRAZOLYL)PYRIDINE: Contains pyrazole rings instead of pyrrolidine.
Uniqueness
N’-[2,6-DI(1-PYRROLIDINYL)-4-PYRIMIDINYL]PROPANEHYDRAZIDE is unique due to its specific combination of pyrrolidinyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N6O |
---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
N'-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)propanehydrazide |
InChI |
InChI=1S/C15H24N6O/c1-2-14(22)19-18-12-11-13(20-7-3-4-8-20)17-15(16-12)21-9-5-6-10-21/h11H,2-10H2,1H3,(H,19,22)(H,16,17,18) |
InChI Key |
VNLAGGRCERYXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NNC1=CC(=NC(=N1)N2CCCC2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.